![molecular formula C13H16N4O4 B14094158 4-Hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B14094158.png)
4-Hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dioxo-2-piperidyl-3,5,6,8-tetrahydropyridino[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that combines elements of piperidine and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dioxo-2-piperidyl-3,5,6,8-tetrahydropyridino[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can yield pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dioxo-2-piperidyl-3,5,6,8-tetrahydropyridino[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound.
Aplicaciones Científicas De Investigación
4,7-Dioxo-2-piperidyl-3,5,6,8-tetrahydropyridino[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,7-dioxo-2-piperidyl-3,5,6,8-tetrahydropyridino[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, pyridopyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR) with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. This inhibition can halt the synthesis of RNA and DNA, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives such as:
Palbociclib: A breast cancer drug developed by Pfizer.
Dilmapimod: A potential treatment for rheumatoid arthritis.
Uniqueness
What sets 4,7-dioxo-2-piperidyl-3,5,6,8-tetrahydropyridino[2,3-d]pyrimidine-5-carboxylic acid apart is its unique combination of piperidine and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other pyridopyrimidine derivatives.
Propiedades
Fórmula molecular |
C13H16N4O4 |
|---|---|
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H16N4O4/c18-8-6-7(12(20)21)9-10(14-8)15-13(16-11(9)19)17-4-2-1-3-5-17/h7H,1-6H2,(H,20,21)(H2,14,15,16,18,19) |
Clave InChI |
BECBFELKIRXSHO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


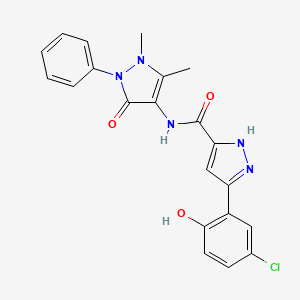
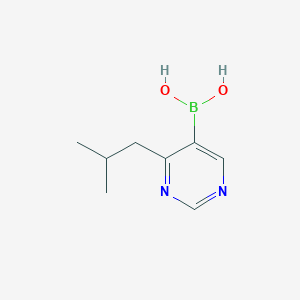
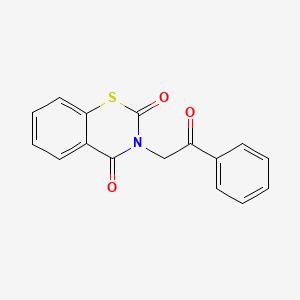
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094082.png)
![3-(2-fluorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094088.png)
![1-(4-Ethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094090.png)

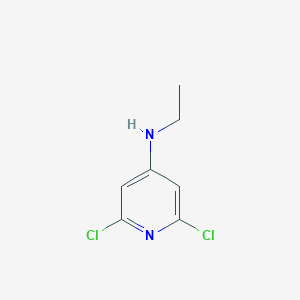
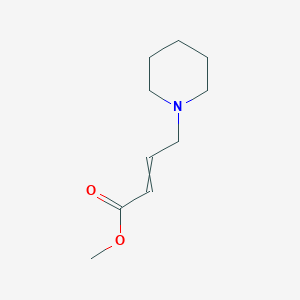
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094126.png)
![3-(2-hydroxyphenyl)-4-(5-methylfuran-2-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14094137.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B14094151.png)
![2-(8-(4-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094153.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094155.png)
